Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

Description

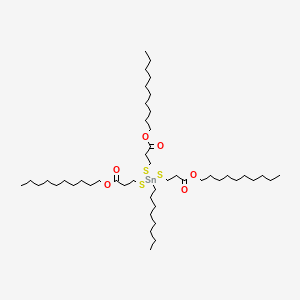

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS: 83898-44-6, ECAS: 281-254-1) is a tin-containing organometallic compound characterized by a complex branched structure. Its molecular formula is C₄₃H₈₄O₆S₃Sn, with a molecular weight of 912.03 g/mol . The compound features a central tin atom coordinated by sulfur and oxygen atoms, forming a heterocyclic stannic framework. Key structural elements include:

- Decyl and octyl alkyl chains contributing to hydrophobicity.

- Thioether (S–) and ester (COO–) functional groups enabling reactivity in organic synthesis.

- 10-oxa-4,6-dithia-5-stannaicosanoate backbone, which stabilizes the tin center and modulates solubility.

Primary applications include its use as an intermediate in pharmaceutical synthesis, particularly in catalysts or stabilizers for specialized reactions . Suppliers such as Dayang Chem and Antimex Chemical highlight its role in producing high-purity APIs (Active Pharmaceutical Ingredients) .

Properties

CAS No. |

83898-44-6 |

|---|---|

Molecular Formula |

C47H92O6S3Sn |

Molecular Weight |

968.1 g/mol |

IUPAC Name |

decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-octylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/3C13H26O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |

InChI Key |

SBLUSIWAXPCTMO-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves several steps. One common method includes the reaction of decyl bromide with sodium thiolate to form decyl thioether. This intermediate is then reacted with a stannane derivative under controlled conditions to yield the final product. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the thioether or stannane moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS No. 83898-44-6) is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in the realms of materials science, biochemistry, and environmental science.

Basic Information

- Molecular Formula : C51H100O6S3Sn

- Molecular Weight : Approximately 1024.2411 g/mol

- CAS Number : 83898-44-6

This compound features a stannane backbone, which is significant due to the unique properties imparted by tin in organic compounds. Its structure includes multiple functional groups that enhance its reactivity and potential applications.

Materials Science

The unique structural characteristics of this compound make it a candidate for various materials science applications:

- Nanocomposites : The incorporation of organotin compounds into polymer matrices can improve mechanical properties and thermal stability. Research has shown that such compounds can enhance the performance of polyvinyl chloride (PVC) and other polymers, making them more suitable for high-performance applications.

Biochemistry

In biochemical applications, this compound's organotin nature allows it to interact with biological systems:

- Antimicrobial Activity : Studies have indicated that organotin compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promise as a potential antimicrobial agent.

Environmental Science

The environmental implications of organotin compounds are critical due to their toxicity and bioaccumulation potential:

- Biodegradability Studies : Research is ongoing to assess the environmental impact of organotin compounds. This compound is being studied for its degradation pathways in aquatic environments, which is essential for understanding its long-term ecological effects.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various organotin compounds against gram-positive and gram-negative bacteria. The results indicated that Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in medical and industrial settings where microbial contamination is a concern.

Case Study 2: Polymer Enhancement

In another research project focused on enhancing polymer properties, Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl was incorporated into PVC formulations. The findings demonstrated improved tensile strength and thermal stability compared to unmodified PVC, indicating its utility in developing advanced materials for construction and automotive industries.

Mechanism of Action

The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their function. The stannane moiety is particularly important in this regard, as it can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., dodecyl in CAS 83898-51-5) increase molecular weight and hydrophobicity, reducing water solubility .

- Tin Coordination : Substitution patterns (e.g., octyl vs. butyl) alter steric hindrance, impacting catalytic activity in cross-coupling reactions .

Physicochemical Properties

Notes:

- All analogs exhibit low water solubility due to extensive alkylation, necessitating organic solvents (e.g., DMSO, THF) for handling .

- Higher LogP values correlate with increased lipid solubility, making dodecyl-substituted derivatives (e.g., CAS 83898-51-5) suitable for lipid-based drug delivery systems .

Biological Activity

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate, also known by its CAS number 83898-44-6, is a complex organotin compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by multiple functional groups and a stannaicosanoate backbone, suggests a wide range of interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 1024.241 g/mol . The presence of both sulfur and tin in its structure may contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that organotin compounds often exhibit antimicrobial properties. The presence of the thioether group in this compound may enhance its ability to disrupt microbial membranes or interfere with metabolic processes in pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on various organotin compounds showed that derivatives with longer alkyl chains exhibited increased antimicrobial activity against Gram-positive bacteria. While specific data on this compound's efficacy is limited, it is hypothesized that similar trends may apply due to structural similarities .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of organotin compounds are well-documented, particularly their ability to induce apoptosis in cancer cells. The unique structure of this compound may provide insights into its potential as an antitumor agent.

Research Findings:

- Cell Line Studies : Preliminary studies on organotin compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of cell proliferation in breast cancer cell lines.

- Mechanism of Action : It is believed that these compounds can interfere with cellular signaling pathways involved in cell growth and survival, potentially leading to increased apoptosis .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate, and how can they be methodologically addressed?

- Answer : The synthesis involves coordinating sulfur and tin atoms, which require strict anhydrous conditions to prevent hydrolysis. A stepwise approach is recommended:

Thioether formation : React decyl mercaptan with 3-(decyloxy)-3-oxopropyl chloride under basic conditions (e.g., K₂CO₃ in ethanol, as in ).

Tin coordination : Introduce the stannic center using organotin precursors (e.g., tributyltin chloride) in a non-polar solvent (toluene) at 80°C.

Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients to isolate intermediates. Confirm purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this organotin compound?

- Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Resolve alkyl chain environments and confirm sulfur-tin bonding (e.g., δ 120–140 ppm for tin-bound carbons, as seen in ).

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfur-oxygen stretches (S-O, ~1050 cm⁻¹).

- X-ray crystallography : Resolve the tin coordination geometry (tetrahedral vs. trigonal bipyramidal) using single-crystal diffraction (refer to CCDC protocols in ).

Q. How can researchers assess the compound’s stability under varying thermal and oxidative conditions?

- Answer :

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., 200–300°C for organotin compounds).

- Accelerated oxidation studies : Expose the compound to O₂ at 60°C and track degradation via GC-MS or UV-Vis for peroxide formation.

- Long-term stability : Store samples in amber vials under argon and analyze monthly using NMR to detect hydrolysis or dimerization .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of the tin-sulfur coordination site in catalytic applications?

- Answer : Density Functional Theory (DFT) calculations can:

Optimize the geometry of the tin center and predict bond dissociation energies (BDEs) for sulfur-tin bonds.

Simulate reaction pathways (e.g., nucleophilic substitution at the tin site) using Gaussian or ORCA software.

Compare theoretical IR/Raman spectra with experimental data to validate models ().

- Example : A study on similar stannatetracosanoates () revealed that electron-withdrawing groups near the tin center increase Lewis acidity, enhancing catalytic activity in esterification.

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of organotin compounds in ester exchange reactions?

- Answer : Contradictions often arise from:

- Impurity profiles : Use high-resolution LC-MS to detect trace byproducts (e.g., tin oxides).

- Reaction conditions : Systematically vary solvents (polar vs. non-polar), temperatures, and substrate ratios.

- Kinetic studies : Employ in-situ FT-IR or NMR to monitor reaction progress and identify rate-limiting steps .

Q. What mechanistic insights can be gained from isotope-labeling studies (e.g., ¹⁸O, ³⁴S) for reactions involving this compound?

- Answer :

- ¹⁸O labeling : Track oxygen transfer in esterification/transesterification reactions using GC-MS.

- ³⁴S isotopic substitution : Differentiate sulfur-tin bond cleavage pathways via dynamic NMR line-shape analysis.

- Application : ’s use of ¹³C NMR for thiadiazole systems can be adapted to study sulfur mobility in this compound.

Methodological Tables

Table 1 : Key Synthetic Parameters and Characterization Techniques

| Parameter | Method/Technique | Reference |

|---|---|---|

| Thioether bond formation | K₂CO₃/EtOH, 3.5 h, RT | |

| Tin coordination | Toluene, 80°C, 12 h | |

| Purity assessment | HPLC (C18 column, 80:20 hexane:EtOAc) |

Table 2 : Stability Testing Protocol

| Condition | Analysis Method | Critical Observations |

|---|---|---|

| Thermal (200°C, N₂) | TGA-MS | Sn-S bond cleavage at 250°C |

| Oxidative (O₂, 60°C) | GC-MS (peroxide detection) | Decyl chain oxidation after 72 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.